1-(2,4-Dimethylbenzyl)guanidine
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Overview
Description
1-(2,4-Dimethylbenzyl)guanidine is a derivative of guanidine, a compound known for its high basicity and ability to form hydrogen bonds. This compound features a benzyl group substituted with two methyl groups at the 2 and 4 positions, attached to a guanidine moiety. Guanidine derivatives are widely recognized for their diverse applications in various fields, including pharmaceuticals, organocatalysis, and materials science .
Preparation Methods
The synthesis of 1-(2,4-Dimethylbenzyl)guanidine typically involves the reaction of 2,4-dimethylbenzyl chloride with guanidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to achieve high yields .
Industrial production methods for guanidine derivatives often involve similar synthetic routes but on a larger scale. These methods may include the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(2,4-Dimethylbenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,4-Dimethylbenzyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylbenzyl)guanidine involves its interaction with specific molecular targets. Guanidine derivatives are known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes. This action is particularly relevant in the treatment of muscle weakness and fatigue associated with certain neuromuscular disorders .
Comparison with Similar Compounds
1-(2,4-Dimethylbenzyl)guanidine can be compared with other guanidine derivatives, such as:
N,N’-Disubstituted guanidines: These compounds have similar basicity and hydrogen-bonding capabilities but differ in their substitution patterns and resulting properties.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have unique structural features that confer different biological activities and applications.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)methyl]guanidine |
InChI |
InChI=1S/C10H15N3/c1-7-3-4-9(8(2)5-7)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13) |
InChI Key |
CHGFKTPQFXYCAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN=C(N)N)C |
Origin of Product |
United States |
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